1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
Description
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted at positions 4 and 6. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is functionalized with a trifluoromethyl (-CF₃) group at position 4 and a 4-fluorophenyl moiety at position 7. The ethanone (acetyl) group at position 3 introduces a ketone functional group, which may influence reactivity and intermolecular interactions .
Insights into its behavior can be inferred from comparisons with structurally related compounds.
Properties
Molecular Formula |
C13H8F4N2O |
|---|---|
Molecular Weight |
284.21 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F4N2O/c1-7(20)12-10(13(15,16)17)6-11(18-19-12)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
FUPJIJRFTQTVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The combined presence of -CF₃ and 4-fluorophenyl in the target compound likely results in a highly electron-deficient aromatic system, which could enhance interactions with electron-rich biological targets (e.g., enzyme active sites).
- Solubility vs. Permeability Trade-offs : While sulfonyl-piperazine groups (e.g., ) improve solubility, they may reduce cell permeability due to increased polarity. The target compound lacks such groups, suggesting a balance favoring permeability.
- Thermodynamic Stability : The pyridazine core’s planarity may increase melting points compared to flexible analogs like pyrazoles .
Biological Activity
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H10F4N2
- Molecular Weight : 288.24 g/mol
- CAS Number : 1271473-94-9
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl and fluorophenyl groups are crucial for enhancing lipophilicity and bioavailability, potentially leading to increased potency against specific targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate, breast, and lung cancers.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| PC-3 (Prostate) | 0.89 | Sunitinib |
| MCF-7 (Breast) | 0.64 | Doxorubicin |
| HCT116 (Colon) | 3.97 | Doxorubicin |
These findings suggest that the compound may act by inhibiting key signaling pathways involved in tumor growth, such as the VEGFR and EGFR pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and mediators in various in vitro models. For example, some derivatives showed reduced levels of TNF-alpha and IL-6 in activated macrophages .
Study on Antiproliferative Activity
A study investigated the antiproliferative effects of a series of pyridazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.33 to 3.97 μM, demonstrating its potential as a lead compound for further development .
Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of this compound towards target receptors such as VEGFR-2 and EGFR. The results indicated favorable interactions with critical amino acids within the active sites of these receptors, suggesting a mechanism through which the compound may exert its biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
